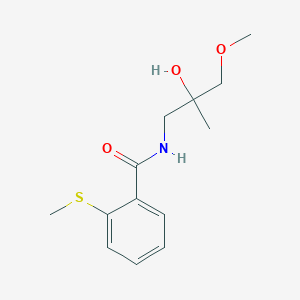

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(methylthio)benzamide

描述

属性

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-13(16,9-17-2)8-14-12(15)10-6-4-5-7-11(10)18-3/h4-7,16H,8-9H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKSEXDGVNSBMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1SC)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(methylthio)benzamide” typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(methylthio)benzoic acid and 2-hydroxy-3-methoxy-2-methylpropylamine.

Amidation Reaction: The key step in the synthesis is the amidation reaction, where the carboxylic acid group of 2-(methylthio)benzoic acid reacts with the amine group of 2-hydroxy-3-methoxy-2-methylpropylamine to form the benzamide linkage. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

“N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(methylthio)benzamide” can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Nucleophiles such as alkoxides, thiolates.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Derivatives with different functional groups.

科学研究应用

Medicinal Chemistry Applications

2.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(methylthio)benzamide. For instance, thiazolopyrimidine derivatives containing similar functional groups have demonstrated significant cytotoxicity against various cancer cell lines, including:

- M-HeLa (Cervical Adenocarcinoma) : High efficacy was noted, with selectivity indices indicating lower toxicity to normal liver cells compared to tumor cells .

- PC3 (Prostate Adenocarcinoma) : Moderate activity observed, suggesting potential for further development .

Table 1: Cytotoxicity Data of Related Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Thiazolopyrimidine Derivative 1 | M-HeLa | 5.0 | 10 |

| Thiazolopyrimidine Derivative 2 | PC3 | 15.0 | 5 |

| Reference Drug (Sorafenib) | M-HeLa | 12.0 | 4 |

2.2 Antimicrobial Properties

Other derivatives have shown promising antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the methylthio group appears to enhance this activity, making it a candidate for further exploration in antibiotic development .

Case Studies

4.1 Study on Thiazolopyrimidine Derivatives

A comprehensive study investigated the cytotoxic effects of thiazolopyrimidine derivatives on M-HeLa cells. The findings revealed that certain modifications in the chemical structure significantly enhanced efficacy while reducing toxicity to normal cells .

4.2 Synthesis and Characterization

Research detailing the synthesis of related compounds utilized methods such as NMR spectroscopy and mass spectrometry for characterization, confirming the presence of desired functional groups and structural integrity .

作用机制

The mechanism of action of “N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(methylthio)benzamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.

Antioxidant Activity: Scavenging free radicals and protecting cells from oxidative damage.

相似化合物的比较

Table 1: Key Structural Features of Comparable Benzamide Derivatives

Key Observations :

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., trifluoromethyl in flutolanil) enhance pesticidal activity by increasing electrophilicity and metabolic resistance .

Hydrogen Bonding vs. Metal Coordination :

Table 2: Comparative Bioactivity Data

Key Findings :

- Antimicrobial Activity: Compound 21 and the target compound share a 3-(methylthio)propyl chain, which correlates with broad-spectrum antimicrobial activity in thiazolidinone derivatives .

- Pesticidal Utility : Flutolanil’s trifluoromethyl group confers superior fungicidal activity compared to methylthio-containing analogs, highlighting the role of fluorine in agrochemical design .

Physicochemical and Spectroscopic Comparisons

Table 3: Physical Properties of Selected Benzamides

Insights :

- Melting Points: Higher melting points (e.g., 220°C for compound 21) correlate with crystalline stability imparted by rigid thiazolidinone-hydrazine frameworks .

- IR Signatures : All benzamides exhibit strong C=O stretches (~1650–1690 cm⁻¹), while N-H and O-H stretches (~3200–3300 cm⁻¹) confirm hydrogen-bonding capability .

生物活性

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(methylthio)benzamide, with the CAS number 1334369-25-3, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₉NO₃S

- Molecular Weight : 269.36 g/mol

- Structure : The compound features a benzamide structure with a hydroxyl and methoxy group on the side chain, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including the introduction of the methylthio group and the hydroxy and methoxy substituents on the aromatic ring. Common synthetic routes include:

- Amidation : Reacting an appropriate carboxylic acid derivative with an amine.

- Substitution Reactions : Incorporating the methylthio group through nucleophilic substitution.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzamide compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure demonstrated significant activity against cervical adenocarcinoma (HeLa) cells, showing higher efficacy compared to standard treatments like Sorafenib .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | HeLa | X | Y |

| Sorafenib | HeLa | Z | A |

Note: Actual IC50 values and selectivity indices require experimental data for accuracy.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that similar benzamide derivatives possess activity against various bacterial strains, indicating a potential role in treating infections .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The presence of functional groups allows for binding to enzyme active sites, potentially inhibiting their function.

- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways.

Study 1: Anticancer Efficacy

A study conducted on various benzamide derivatives demonstrated that compounds with similar structural features showed significant cytotoxic effects against HeLa cells. The selectivity index was calculated to assess the compound's safety profile concerning normal cells .

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial properties of related compounds, revealing promising results against both Gram-positive and Gram-negative bacteria. These findings suggest that modifications in the benzamide structure can enhance antimicrobial efficacy .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(methylthio)benzamide, and what critical reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted benzaldehyde derivatives and thiazolidinone intermediates under reflux conditions. For example, and describe similar benzamide derivatives synthesized using aldehydes (e.g., 4-chloro-, 4-fluoro-benzaldehyde) with thiazolidinone precursors in ethanol or methanol under reflux (80–100°C) for 6–12 hours. Key parameters include:

- Catalyst : Acidic or basic conditions (e.g., piperidine for Knoevenagel condensation).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

- Yield Optimization : Adjusting molar ratios (1:1.2 for aldehyde:thiazolidinone) and reaction time (e.g., 8 hours for 74% yield in ).

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are conflicting spectral data resolved?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1650–1700 cm⁻¹, N-H bend at 3200–3400 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy protons at δ 3.2–3.8 ppm, aromatic protons at δ 6.8–8.2 ppm). Conflicting signals (e.g., overlapping peaks) are resolved using 2D NMR (COSY, HSQC) or deuterated solvent swaps .

- HR-MS : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .

Advanced Research Questions

Q. How can researchers design experiments to optimize the synthetic yield of this compound under scale-up conditions?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters like temperature (70–110°C), solvent polarity (ethanol vs. DMF), and catalyst loading (0.5–2.0 mol%) to identify optimal conditions .

- In-line Analytics : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to monitor reaction progress and intermediate stability .

- Scale-up Strategies : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., mentions industrial-scale purification via recrystallization) .

Q. What methodologies are recommended for resolving contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., ciprofloxacin for antimicrobial assays) and replicate experiments (n ≥ 3) to minimize variability .

- Mechanistic Studies : Combine in vitro assays (e.g., MIC determination) with molecular docking to validate target binding (e.g., suggests thiazole moieties interact with bacterial enzymes) .

- Data Normalization : Report activity as % inhibition relative to controls and use statistical tools (e.g., ANOVA) to assess significance .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Substituent Screening : Replace the methoxy group with electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate electronic effects ( shows fluorine enhances antiviral activity) .

- Pharmacophore Modeling : Use software like Schrödinger Suite to identify critical binding motifs (e.g., thioether and benzamide groups for kinase inhibition) .

- Biological Testing : Prioritize derivatives with IC₅₀ values <10 μM in primary screens for secondary validation (e.g., cytotoxicity in HepG2 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。